4-Amino-6-(trifluoromethyl)picolinaldehyde
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Overview
Description
4-Amino-6-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H5F3N2O and a molecular weight of 190.12 g/mol It is characterized by the presence of an amino group at the 4-position, a trifluoromethyl group at the 6-position, and an aldehyde group at the 2-position of the picoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(trifluoromethyl)picolinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-6-(trifluoromethyl)pyridine with a suitable aldehyde precursor under controlled conditions . The reaction typically requires the use of a catalyst and may involve steps such as oxidation or reduction to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(trifluoromethyl)picolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include 4-amino-6-(trifluoromethyl)picolinic acid (from oxidation), 4-amino-6-(trifluoromethyl)picolinyl alcohol (from reduction), and various substituted derivatives (from substitution reactions) .
Scientific Research Applications
4-Amino-6-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-6-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-6-(trifluoromethyl)picolinaldehyde include:
- 6-(Trifluoromethyl)pyridine-2-carboxaldehyde
- 4-Amino-3,5-dichloro-6-(trifluoromethyl)picolinaldehyde
- 4-Amino-6-(trifluoromethyl)picolinic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a trifluoromethyl group on the picoline ring enhances its versatility in chemical synthesis and its potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C7H5F3N2O |
---|---|
Molecular Weight |
190.12 g/mol |
IUPAC Name |
4-amino-6-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6-2-4(11)1-5(3-13)12-6/h1-3H,(H2,11,12) |
InChI Key |
OXMCAAOZYOQKTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C(F)(F)F)N |
Origin of Product |
United States |
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